2-Formyl-5-(3-methylphenyl)phenol
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Overview
Description
2-Formyl-5-(3-methylphenyl)phenol is an organic compound with a complex structure that includes both aldehyde and phenol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-5-(3-methylphenyl)phenol typically involves the formylation of a substituted phenol. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction conditions usually involve heating the reactants under reflux to facilitate the formylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale formylation reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-5-(3-methylphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: HNO3 in sulfuric acid for nitration, Cl2 in the presence of a catalyst for chlorination.
Major Products Formed
Oxidation: 2-Carboxy-5-(3-methylphenyl)phenol.
Reduction: 2-Hydroxymethyl-5-(3-methylphenyl)phenol.
Substitution: 2-Formyl-5-(3-methyl-4-nitrophenyl)phenol (nitration product).
Scientific Research Applications
2-Formyl-5-(3-methylphenyl)phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Formyl-5-(3-methylphenyl)phenol exerts its effects depends on its interaction with molecular targets. For example, its phenol group can form hydrogen bonds with proteins, potentially altering their structure and function. The aldehyde group can react with nucleophiles, such as amino groups in proteins, leading to the formation of Schiff bases and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Formylphenol: Lacks the 3-methylphenyl substituent, resulting in different chemical properties and reactivity.
5-(3-Methylphenyl)phenol:
Uniqueness
2-Formyl-5-(3-methylphenyl)phenol is unique due to the presence of both the formyl and phenol groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
2-hydroxy-4-(3-methylphenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-3-2-4-11(7-10)12-5-6-13(9-15)14(16)8-12/h2-9,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PENOOJOMBUAMEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)C=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626537 |
Source
|
Record name | 3-Hydroxy-3'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261969-23-6 |
Source
|
Record name | 3-Hydroxy-3'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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